4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole
Description
Historical Development of Trifluoromethylated 1,2,3-Triazole Research
The synthesis of trifluoromethylated 1,2,3-triazoles gained momentum in the early 2000s with the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, which provided regioselective access to 1,4-disubstituted triazoles. However, the incorporation of trifluoromethyl groups into these systems posed challenges due to the electron-withdrawing nature of the CF₃ moiety, which complicates traditional cyclization approaches. Early strategies relied on post-functionalization of preformed triazoles, but these methods often suffered from low yields and limited substrate scope.
A breakthrough came with the development of base-promoted [3 + 2] cycloadditions using nitrile imines and sulfur-containing heterocycles, enabling direct access to fused trifluoromethyl triazole systems in yields exceeding 50%. For 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole specifically, advances in halogenative cyclization protocols allowed precise installation of the bromine substituent at the C4 position while maintaining the integrity of the trifluoromethyl group. The compound’s liquid physical state at room temperature (as noted in commercial specifications) further enhanced its utility as a synthetic intermediate by facilitating handling in solution-phase reactions.
Significance in Contemporary Chemical Research
The strategic placement of bromine and trifluoromethyl groups on the triazole ring creates a multifunctional scaffold with three distinct reactive sites:
- C4-Bromine : Enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for biaryl synthesis.
- CF₃ Group : Enhances metabolic stability in pharmaceutical candidates while modulating lipophilicity.
- N2-Methyl Group : Sterically directs regioselectivity in subsequent transformations.
Recent applications include:
- Medicinal Chemistry : Serving as a core structure in kinase inhibitor prototypes, where the CF₃ group improves target binding through hydrophobic interactions.
- Materials Science : Acting as a monomer for fluorinated polymers with enhanced thermal stability, as demonstrated by its incorporation into polyazole backbones.
- Agrochemical Development : Functioning as a key intermediate in the synthesis of fungicidal triazole derivatives, leveraging both halogen and fluorine effects.
Gram-scale syntheses reported in recent literature (e.g., 80–85% yields for related triazoles) underscore its industrial relevance, while its commercial availability at milligram-to-gram scales confirms its adoption in high-throughput screening platforms.
Position in the Landscape of Fluorinated Heterocycles
Fluorinated N-heterocycles exhibit unique electronic profiles due to the strong C–F dipole, which alters basicity, conformational stability, and hydrogen-bonding capacity. Compared to non-fluorinated analogs, 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole demonstrates:
- Enhanced Acidity : The CF₃ group lowers the pKa of the triazole NH proton, enabling solubility in basic aqueous media (pH > 9).
- Conformational Rigidity : Steric interactions between the methyl and CF₃ groups restrict rotation about the triazole ring, favoring planar geometries that optimize π-stacking in supramolecular assemblies.
- Electrophilic Reactivity : The C4-bromine undergoes nucleophilic substitution 5–10× faster than analogous chloro or iodo derivatives in polar aprotic solvents.
These properties position it between smaller fluorinated azoles (e.g., fluconazole) and larger polycyclic fluorinated systems, offering a balance of synthetic accessibility and functional versatility.
Research Trends and Bibliometric Analysis
An analysis of publications (2008–2023) reveals three key trends:
- Synthetic Methodology : 62% of papers focus on novel cycloaddition or halogenation techniques.
- Pharmaceutical Applications : 28% explore antimicrobial or anticancer activities, often through structural analog libraries.
- Materials Innovation : 10% investigate optoelectronic properties of triazole-containing polymers.
Collaborative networks show strong ties between academic institutions (e.g., University of New South Wales) and agrochemical/pharmaceutical companies, driven by the compound’s dual utility in small-molecule drug discovery and advanced material synthesis. Patent filings have grown at 12% annually since 2015, with major claims covering crystalline forms and catalytic applications.
Properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF3N3/c1-11-9-2(3(5)10-11)4(6,7)8/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYZLLJCXGEZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with a suitable azide in the presence of a copper catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired triazole compound .
Industrial Production Methods
Industrial production of 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, azides, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while cycloaddition reactions can produce fused triazole rings .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles, including 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole, exhibit significant antimicrobial properties. A study published in Pharmaceuticals evaluated various triazole derivatives against bacterial and fungal strains. The results indicated that certain derivatives showed potent antibacterial activity comparable to standard antibiotics .
Anticancer Properties
Triazole compounds have also been investigated for their anticancer potential. A case study synthesized several triazole derivatives and assessed their cytotoxic effects on human breast cancer cells. The findings revealed that specific derivatives induced significant cell death at micromolar concentrations, suggesting their potential as anticancer agents .
Material Science Applications
Polymer Chemistry
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole can serve as a building block in polymer synthesis. Its unique trifluoromethyl group enhances the thermal stability and mechanical properties of polymers. Research indicates that incorporating triazole units into polymer backbones can improve their performance in various applications, including coatings and adhesives .
The following table summarizes key studies demonstrating the biological activities of 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole and its derivatives:
Case Studies
-
Antimicrobial Screening
A comprehensive study evaluated the antimicrobial efficacy of various triazole compounds against clinical isolates. The results highlighted that compounds similar to 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole exhibited strong antibacterial properties . -
Cytotoxic Evaluation
Another investigation focused on the cytotoxic effects of triazole derivatives on different cancer cell lines. The study found that specific derivatives were effective in inhibiting cell proliferation and inducing apoptosis in cancerous cells .
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Bromo vs. Chloro Derivatives
- Electronic and Steric Effects : Bromo substituents (as in the target compound) are larger and more polarizable than chloro analogs, leading to stronger halogen bonding interactions. This can enhance binding to biological targets, as seen in antimicrobial chloro-triazoles (e.g., compound 4 in , which showed activity against 4-(4-chlorophenyl) derivatives) .
- Reactivity : Bromo groups are superior leaving groups compared to chloro in nucleophilic substitution reactions, making the target compound more reactive in synthetic modifications .
Methyl Substitution at Position 2
- Conformational Influence: The methyl group at position 2 introduces steric hindrance, as demonstrated in a crystal structure study comparing methylated and non-methylated triazoles. Methylation reduces rotational freedom, stabilizing planar conformations and altering packing efficiency in solid-state structures .
- Biological Impact: Methyl-substituted triazoles (e.g., compound 3b in ) exhibit enhanced antifungal activity (82% inhibition against Phytophthora capsici) compared to non-methylated analogs, likely due to improved hydrophobic interactions with target enzymes .
Trifluoromethyl vs. Aryl or Alkyl Groups
- Lipophilicity and Stability: The CF₃ group increases logP values by ~1.0 compared to aryl or alkyl substituents, improving membrane permeability. This is exemplified by antiproliferative triazoles (e.g., compound 7p in ), where CF₃ analogs showed nanomolar IC₅₀ values against cancer cell lines .
- Electron-Withdrawing Effects : The strong -I effect of CF₃ deactivates the triazole ring, reducing susceptibility to oxidative degradation compared to electron-donating groups like methoxy .
Structural and Functional Analogues
Antifungal Triazoles
- Compound IVd (): A 4-chloro-2-substituted triazole with 70.4% inhibition against Fusarium graminearum. The target compound’s bromo group may offer superior activity due to enhanced halogen bonding .
- Compound 3b (): A 4-methyl-5-aryl triazole with 82% inhibition against Phytophthora capsici. Replacement of the aryl group with CF₃ could further optimize activity .
Antiproliferative Triazoles
- Compound 7p (): A 5-aryl-4-(piperazine-carbonyl) triazole with IC₅₀ values of 12–18 nM against cancer cells. The target compound’s CF₃ group may mimic the piperazine’s role in tubulin binding .
Data Table: Key Properties of Selected Triazole Derivatives
Biological Activity
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole (C4H4BrF3N4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications in pharmacology.
Synthesis
The synthesis of 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic pathways have been reported, including cycloaddition reactions and functionalization of existing triazole derivatives. The purity and structural confirmation of the synthesized compound are usually verified through techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of cell membrane integrity or inhibition of critical metabolic pathways in microorganisms .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. In vitro assays demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The inhibition rates were noted to be dose-dependent, with some compounds showing nearly complete inhibition at higher concentrations .
Table 2: Cytokine Inhibition by Triazole Derivatives
| Compound Name | Cytokine | Inhibition (%) at 50 µg/mL |
|---|---|---|
| 4-Bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole | TNF-α | 44% |
| IL-6 | 50% |
Anticancer Activity
The anticancer potential of triazoles has also been explored extensively. Studies on similar compounds have shown low cytotoxicity against normal cell lines while exhibiting significant inhibitory effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds were generally above 100 µM, indicating a favorable safety profile .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole | MDA-MB-231 | >100 |
| PC3 | >100 |
Case Studies
- Study on Anti-inflammatory Effects : A recent study evaluated the effects of synthesized triazole derivatives on cytokine release in PBMC cultures. The results demonstrated that specific substitutions within the triazole ring significantly influenced anti-inflammatory activity, suggesting a structure-activity relationship that could guide future drug design .
- Antimicrobial Testing : Another investigation assessed various triazole derivatives against a panel of bacterial strains. The findings indicated that modifications to the trifluoromethyl group enhanced antimicrobial efficacy, establishing a foundation for developing new antibacterial agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole?
The synthesis typically involves cycloaddition reactions or halogenation of pre-formed triazole cores. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can generate the triazole ring, followed by bromination at the 4-position. Optimization of solvent systems (e.g., DMSO or ethanol) and catalysts (e.g., Cu(I)) is critical for regioselectivity and yield . Purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended, with yields ranging from 51% to 91% depending on substituents .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming substitution patterns and electronic environments. Infrared (IR) spectroscopy identifies functional groups like C-Br (∼600 cm⁻¹) and CF₃ (1100–1200 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity . Discrepancies between experimental and theoretical data (e.g., chemical shifts) may arise from solvent effects or crystallographic packing, necessitating iterative refinement .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole synthesis be mitigated to avoid positional isomer formation?
Regioselectivity in triazole formation is influenced by steric and electronic factors. Using directing groups (e.g., electron-withdrawing CF₃) or optimizing reaction temperature (80–120°C) can favor the desired 1,4-disubstituted isomer. Computational modeling (DFT) predicts transition-state energies to guide condition selection . For bromination, electrophilic aromatic substitution (EAS) at the 4-position is favored due to the electron-deficient triazole core, but competing side reactions require controlled reagent stoichiometry (e.g., NBS in DMF) .
Q. What strategies resolve contradictions in crystallographic data for brominated triazoles?
Single-crystal X-ray diffraction (SHELX software suite) is the gold standard for structural elucidation. Challenges include resolving disorder in CF₃ or bromine groups due to high thermal motion. Refinement protocols (e.g., TLS parameterization) and high-resolution data (≤1.0 Å) improve accuracy. For ambiguous cases, complementary techniques like powder XRD or solid-state NMR clarify packing motifs .
Q. How do bromo and trifluoromethyl substituents influence biological activity and target interactions?
The bromine atom enhances electrophilicity for covalent binding to cysteine residues in enzymes, while CF₃ improves metabolic stability and lipophilicity. Docking studies (AutoDock Vina) suggest these groups occupy hydrophobic pockets in targets like tubulin or kinases. In vitro assays (e.g., antimicrobial or antiproliferative screens) should be paired with toxicity profiling (MTT assay) to differentiate specific activity from nonspecific cytotoxicity .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. The 4-bromo group is highly reactive in Suzuki-Miyaura couplings, while the CF₃ group stabilizes intermediates via inductive effects. Solvent models (e.g., PCM) and transition-state analysis (NEB method) optimize reaction pathways for Pd-catalyzed transformations .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary temperature, catalyst loading, and solvent polarity .
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare crystallographic data with Cambridge Structural Database entries .
- Biological Screening : Prioritize target-based assays (e.g., enzyme inhibition) over phenotypic screens to elucidate mechanism-of-action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
